molecular formula C10H12O2 B1529365 2-(Furan-3-yl)cyclohexan-1-one CAS No. 1343456-25-6

2-(Furan-3-yl)cyclohexan-1-one

Cat. No. B1529365
CAS RN: 1343456-25-6
M. Wt: 164.2 g/mol
InChI Key: KTHZUSWHWXSECM-UHFFFAOYSA-N
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Description

“2-(Furan-3-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1343456-25-6 . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-furyl)cyclohexanone . The InChI code for this compound is 1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 .


Physical And Chemical Properties Analysis

“2-(Furan-3-yl)cyclohexan-1-one” is a liquid at room temperature . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C .

Scientific Research Applications

Synthetic Versatility

Furan derivatives are known for their versatility as synthons in chemical synthesis. They can be used to create a wide variety of structures using short synthetic sequences, which is crucial for researchers developing synthetic methods for large compound collections .

Cytotoxicity Studies

Chalcones derived from furan compounds have been tested for cytotoxic effects toward lung carcinoma, indicating potential applications in cancer research and drug development .

Chemical Transformations

Furan-containing enetriketones are attractive objects for designing various transformations, including condensations, which could afford diverse alicyclic or heterocyclic products. This highlights the compound’s utility in creating complex chemical structures .

Antibacterial Activity

Novel furan derivatives have been synthesized and evaluated for their antibacterial activity against various strains of bacteria, suggesting an application in the development of new antimicrobial agents .

Epoxy Resin Synthesis

Recent advances in the preparation of diamines and diepoxy monomers from furan derivatives have been highlighted for the synthesis of epoxy resins. These resins are obtained from natural cellulose and hemicellulose feedstocks and can replace traditional materials .

Heterocyclic Compound Synthesis

Furan derivatives have been used in the synthesis and characterization of new racemic α-heterocyclic α,α-diaminoester and α,α-diamino acid carboxylic compounds, indicating their role in creating complex organic molecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Furan derivatives are important compounds in chemistry, biology, medicine, and materials science . They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials . Therefore, the study and application of “2-(Furan-3-yl)cyclohexan-1-one” and similar compounds could be a promising direction for future research.

Mechanism of Action

Furans

Furans are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have shown a wide range of biological activity, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name

2-(furan-3-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZUSWHWXSECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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